Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride
Description
Properties
IUPAC Name |
methyl N-[11-[2-(ethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3.ClH/c1-3-21-13-19(24)23-17-7-5-4-6-14(17)8-9-15-10-11-16(12-18(15)23)22-20(25)26-2;/h4-7,10-12,21H,3,8-9,13H2,1-2H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQVELGXLLIVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158495 | |
| Record name | Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134068-45-4 | |
| Record name | Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134068454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the dibenzazepine core, followed by the introduction of the ethylaminoacetyl group. The final step involves the esterification of the carbamic acid with methyl alcohol and the formation of the monohydrochloride salt.
Preparation of Dibenzazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ethylaminoacetyl Group: This is achieved through a nucleophilic substitution reaction using ethylamine and an appropriate acylating agent.
Esterification and Salt Formation: The carbamic acid is esterified using methyl alcohol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzazepine core is known to interact with neurotransmitter receptors, potentially modulating their activity. The ethylaminoacetyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride
- CAS Registry Number : 105774-15-0
- Molecular Formula : C23H29N3O3·HCl
- Molar Mass : 431.96 g/mol
Structural Features: This compound comprises a dibenzazepine core (a tricyclic system with a seven-membered azepine ring) substituted at the 5-position with an ethylamino acetyl group [(CH2)2NHCOCH3] and at the 3-position with a methyl carbamate ester. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Variations Among Dibenzazepine Carbamates
Key Observations :
- The target compound features a smaller ethylamino acetyl group and methyl ester, contrasting with the bulkier diethylamino propionyl and ethyl ester in CAS 83275-55-2 .
- Denibulin Hydrochloride diverges structurally with a benzimidazole-thio substituent, reflecting its role in oncology .
Physicochemical Properties
Table 2: Solubility and Lipophilicity Trends
*logP values estimated using fragment-based methods.
Key Observations :
Pharmacological and Functional Comparisons
Table 3: Pharmacological Notes
Biological Activity
Carbamic acid derivatives, particularly those based on dibenzazepine structures, have garnered attention for their potential biological activities. This article delves into the biological activity of the compound Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride , focusing on its inhibitory effects against specific enzymes and its cytotoxicity profile.
Overview of the Compound
The compound under consideration is a derivative of dibenzazepine, which is a class known for various pharmacological activities. The structural features of this compound suggest potential interactions with biological targets due to its unique functional groups.
Enzyme Inhibition Studies
Recent studies have highlighted the inhibitory effects of dibenzazepine derivatives on enzymes such as tyrosinase and urease. The following table summarizes key findings regarding the inhibitory activities of related compounds:
| Compound | Tyrosinase Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) | Cytotoxicity (BJ Cell Line IC50 µM) |
|---|---|---|---|
| 6a | 4.32 ± 0.31 | 7.32 ± 0.61 | NA |
| 6b | 6.38 ± 1.06 | NA | NA |
| 6c | NA | 6.34 ± 0.30 | NA |
| 6d | 7.35 ± 0.89 | NA | NA |
| 6e | NA | 11.90 ± 1.30 | NA |
| 6f | 29.30 ± 0.48 | 9.17 ± 0.90 | NA |
| 6h | 12.36 ± 0.92 | 6.77 ± 1.08 | NA |
| 6i | 10.35 ± 0.61 | 15.60 ± 0.18 | 11.36 ± 1.38 |
These results indicate that certain analogs exhibit strong inhibitory activity against both tyrosinase and urease enzymes, with IC50 values suggesting effective inhibition at low concentrations .
Mechanistic Insights
Mechanistic studies performed on selected compounds revealed a competitive mode of inhibition for both tyrosinase and urease, indicating that these compounds may bind to the active sites of these enzymes, thereby preventing substrate access . Molecular docking studies have further elucidated the interaction mechanisms between these inhibitors and their respective enzyme targets.
Cytotoxicity Profile
While evaluating the cytotoxicity of these compounds on BJ cells (a human fibroblast cell line), it was noted that some derivatives exhibited minimal toxicity, suggesting a favorable safety profile for further development . For instance, compound 6i demonstrated an IC50 value indicating moderate cytotoxicity, which warrants further investigation into its therapeutic window.
Case Studies and Research Findings
In a broader context, research has indicated that dibenzazepine analogs possess significant potential as multi-target drugs against complex diseases such as cancer and skin dermatitis . The structural diversity within this class allows for tailored modifications that can enhance bioactivity while minimizing toxicity.
Notable Research Findings
- Isoxazole Derivatives : Recent studies explored isoxazole-linked dibenzazepines and their potential as urease and tyrosinase inhibitors, showing promising results that could lead to novel therapeutic agents .
- SAR Analysis : Structure-activity relationship (SAR) analyses have indicated that specific substituents on the dibenzazepine core significantly affect biological activity, emphasizing the importance of molecular design in drug development .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including acetylation, esterification, and salt formation. Key intermediates such as dibenzazepine derivatives can be functionalized via nucleophilic substitution or amidation. To optimize yield:
- Use catalysts like titanium tetrachloride for amidine formation (e.g., in dibenzodiazepine derivatives) .
- Control reaction temperature (e.g., 0–5°C for sensitive intermediates) and employ anhydrous conditions to minimize hydrolysis .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce by-products .
Q. How should researchers characterize the structural integrity and purity of the compound?
- Methodological Answer :
- Spectroscopic Analysis : Utilize H/C NMR to confirm the dibenzazepine core, ester groups, and ethylaminoacetyl substituents. IR spectroscopy can validate carbamate and amide bonds .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS/MS detects molecular ions (e.g., [M+H]) and fragments, ensuring correct molecular weight and absence of impurities .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times against standards. Purity >98% is recommended for biological assays .
Q. What are the stability considerations for the monohydrochloride form under different storage conditions?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. The hydrochloride salt enhances solubility but may hydrolyze in humid environments; use desiccants .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) and monitor via HPLC. Degradation products (e.g., free base or ester hydrolysis by-products) should be quantified .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different experimental models?
- Methodological Answer :
- Model-Specific Factors : Assess membrane permeability (e.g., logP of ~2.5 for dibenzazepines) and ionization state (pKa of amine groups) in varying pH conditions .
- Metabolite Interference : Use LC-MS/MS to identify metabolites (e.g., hydroxylated or acetylated derivatives) that may alter activity .
- Dose-Response Validation : Perform orthogonal assays (e.g., electrophysiology for ion channel modulation vs. enzymatic inhibition) to confirm target specificity .
Q. What methodologies are effective in studying the compound's interaction with ion channels or enzymes?
- Methodological Answer :
- Electrophysiology : Patch-clamp assays on transfected HEK293 cells expressing KCNQ4 channels can quantify ion current modulation. Compare results with retigabine, a known KCNQ opener .
- Enzyme Inhibition Assays : Use fluorescence-based HDAC inhibition assays with ZM-447439 as a control. IC values should be calculated from dose-response curves .
- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding poses in enzyme active sites or channel pores .
Q. What are the common pitfalls in scaling up the synthesis, and how can they be mitigated?
- Methodological Answer :
- By-Product Formation : At scale, dimerization or over-acetylation may occur. Optimize stoichiometry (e.g., 1.1 eq of acetylating agent) and use flow chemistry for better heat control .
- Salt Precipitation : Ensure precise pH control during hydrochloride salt formation (target pH 4–5). Use anti-solvent crystallization with ethanol/water mixtures .
- Process Analytics : Implement inline FTIR or PAT (Process Analytical Technology) to monitor critical parameters (e.g., reaction completion) in real time .
Data Contradiction Analysis
-
Example : Conflicting HDAC inhibition data may arise from assay conditions (e.g., buffer composition affecting compound solubility). Validate using cell lysates vs. recombinant enzymes and standardize protocols .
-
Reference Table :
Parameter Recommended Protocol Evidence Source Synthesis Yield Titanium tetrachloride catalysis Stability Testing 40°C/75% RH for 1 month Biological Assay KCNQ4 patch-clamp + HDAC inhibition
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
